Cas no 866042-37-7 (N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea)

N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00939835-1g |
1,3-Bis({[2-(1H-pyrrol-1-yl)phenyl]methyl})urea |
866042-37-7 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618612-5mg |
1,3-Bis(2-(1H-pyrrol-1-yl)benzyl)urea |
866042-37-7 | 98% | 5mg |
¥529 | 2023-04-13 | |
A2B Chem LLC | AI86158-1mg |
1,3-bis({[2-(1H-pyrrol-1-yl)phenyl]methyl})urea |
866042-37-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI86158-10mg |
1,3-bis({[2-(1H-pyrrol-1-yl)phenyl]methyl})urea |
866042-37-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618612-1mg |
1,3-Bis(2-(1H-pyrrol-1-yl)benzyl)urea |
866042-37-7 | 98% | 1mg |
¥428 | 2023-04-13 | |
TRC | N168430-25mg |
N,N'-Bis[2-(1H-pyrrol-1-yl)benzyl]urea |
866042-37-7 | 25mg |
$ 230.00 | 2022-06-02 | ||
TRC | N168430-50mg |
N,N'-Bis[2-(1H-pyrrol-1-yl)benzyl]urea |
866042-37-7 | 50mg |
$ 380.00 | 2022-06-02 | ||
A2B Chem LLC | AI86158-5mg |
1,3-bis({[2-(1H-pyrrol-1-yl)phenyl]methyl})urea |
866042-37-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI86158-500mg |
1,3-bis({[2-(1H-pyrrol-1-yl)phenyl]methyl})urea |
866042-37-7 | >90% | 500mg |
$720.00 | 2024-04-19 |
N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
N,N'-Bis2-(1H-pyrrol-1-yl)benzylureaに関する追加情報
N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea: An Overview of CAS No. 866042-37-7
N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea (CAS No. 866042-37-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, has shown promising potential in various applications, including pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea.
The molecular structure of N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea is composed of two benzyl groups and two pyrrole rings linked by a urea bridge. The presence of these functional groups imparts distinct chemical and physical properties to the compound. Pyrrole rings are known for their aromaticity and electron-donating capabilities, which can influence the compound's reactivity and stability. The urea bridge, on the other hand, provides a polar functional group that can participate in hydrogen bonding and other intermolecular interactions.
Recent studies have explored the synthesis of N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea using various methodologies. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with phosgene or isocyanates under controlled conditions. This method allows for high yields and purity, making it suitable for large-scale production. Another approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product quality.
In the realm of medicinal chemistry, N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea has been investigated for its potential therapeutic applications. Research has focused on its anti-inflammatory and antioxidant properties, which are attributed to the presence of the pyrrole rings and urea bridge. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines and scavenge free radicals, making it a promising candidate for treating inflammatory diseases and oxidative stress-related conditions.
Moreover, N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea has also been explored for its potential as a drug delivery vehicle. The unique structure of this compound allows it to form stable complexes with various therapeutic agents, enhancing their solubility and bioavailability. Recent research has demonstrated that these complexes can be effectively used in targeted drug delivery systems, improving the efficacy and safety of treatments.
In materials science, N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea has shown promise as a building block for advanced materials. Its ability to form supramolecular assemblies through hydrogen bonding and π-stacking interactions makes it an attractive candidate for the development of functional materials with tailored properties. For example, researchers have used this compound to create self-assembled monolayers (SAMs) on various substrates, which have applications in surface engineering and nanotechnology.
The environmental impact of N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea is another area of ongoing research. Studies have focused on understanding its biodegradability and potential ecological effects. Initial findings suggest that this compound is relatively stable under environmental conditions but can be broken down by microbial processes over time. This information is crucial for assessing its long-term impact on ecosystems.
In conclusion, N,N'-Bis(2-(1H-pyrrol-1-yl)benzyl)urea (CAS No. 866042-37-7) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and environmental studies. Its unique molecular structure and functional groups make it a valuable tool for researchers exploring new frontiers in these fields. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in scientific endeavors.
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